molecular formula C17H23NO4S B2607245 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one CAS No. 1705781-66-3

1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one

Cat. No.: B2607245
CAS No.: 1705781-66-3
M. Wt: 337.43
InChI Key: GTHCKBXJUOSORH-UHFFFAOYSA-N
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Description

1-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central feature of the compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 1-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: 1-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one is unique due to the presence of the methanesulfonyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-22-15-5-3-4-12(8-15)9-17(19)18-13-6-7-14(18)11-16(10-13)23(2,20)21/h3-5,8,13-14,16H,6-7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHCKBXJUOSORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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